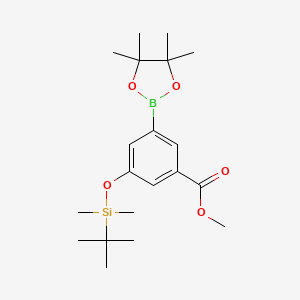
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS Number: 1218789-68-4 . It has a molecular weight of 392.38 . The IUPAC name for this compound is methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H33BO5Si/c1-18(2,3)27(9,10)24-16-12-14(17(22)23-8)11-15(13-16)21-25-19(4,5)20(6,7)26-21/h11-13H,1-10H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific research applications of compounds like Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily focus on their synthesis, structural analysis, and potential as intermediates in organic synthesis. Such compounds are often boric acid ester intermediates with benzene rings, synthesized through multi-step substitution reactions. Their structures are confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through single crystal X-ray diffraction and density functional theory (DFT). These studies not only confirm the molecular structures but also investigate the compounds' molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties (Huang et al., 2021).
Optical Properties and Theoretical Analysis
Other research explores the synthesis and optical properties of related silicon-containing molecules, illustrating the potential of these compounds in materials science. For example, the H-shaped molecule 5,5′-bis{[bis(5′-tert-butyldimethylsilyl)-2,2′-(bithiophen-5-yl)]methylsilyl}-2,2′-bithiophene exhibits significant absorption and fluorescence properties, with theoretical treatments providing insights into its geometrical and electronic structure (Naka et al., 2013).
Application in Organic Synthesis
The research also extends to the application of such compounds in organic synthesis, such as the isomerization reaction of olefins catalyzed by specific compounds, demonstrating their utility as intermediates in the synthesis of more complex organic molecules (Wakamatsu et al., 2000).
Advanced Materials Development
Furthermore, studies on the synthesis of heterodifunctional polyfluorenes and their application in creating nanoparticles with high fluorescence brightness indicate the role of such compounds in developing advanced materials for optical applications (Fischer et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that this compound is used in synthetic organic chemistry , suggesting that its targets could be a variety of organic compounds.
Mode of Action
The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compound that it targets. The introduction of the tert-butoxycarbonyl group could potentially alter the chemical properties and behaviors of the targeted compounds .
Propriétés
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO5Si/c1-18(2,3)27(9,10)24-16-12-14(17(22)23-8)11-15(13-16)21-25-19(4,5)20(6,7)26-21/h11-13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVBOJSHJCZPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675284 |
Source


|
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-68-4 |
Source


|
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


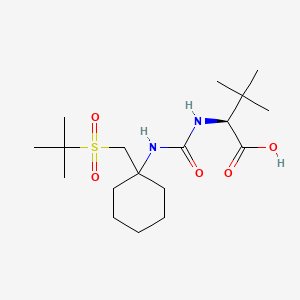
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)
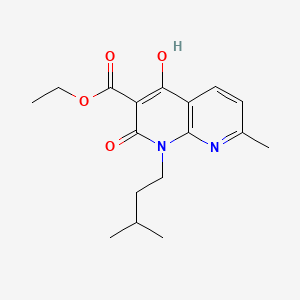
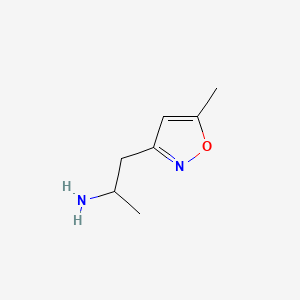
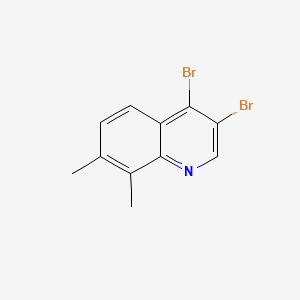
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

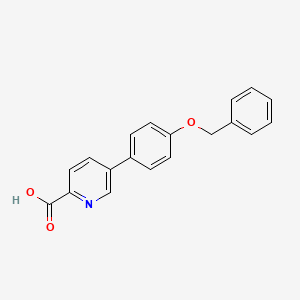
![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)